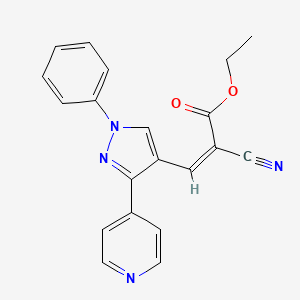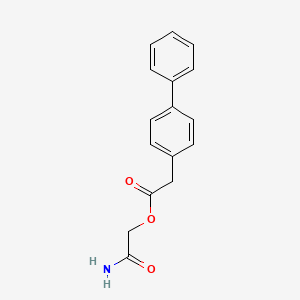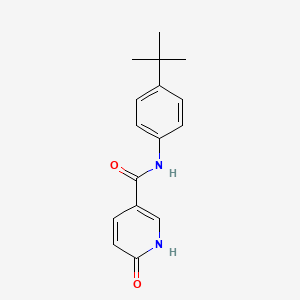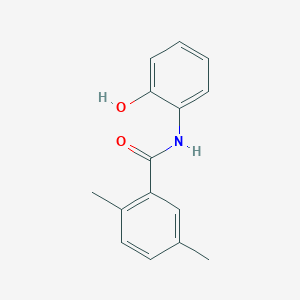
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely present in nature. The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is relatively simple, and it can be achieved through a series of chemical reactions.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one has a wide range of potential scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is its relatively simple synthesis method. This makes it easy to produce in large quantities for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one. One of the most promising directions is in the development of new anticancer drugs based on this compound. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, research is needed to improve the solubility of this compound in water, which may expand its potential applications in lab experiments.
Synthesis Methods
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one involves a series of chemical reactions. The starting material for the synthesis is 2-pyridin-2-ylsulfanylpropan-1-one, which is reacted with indole in the presence of a base to form 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one. The reaction proceeds via a nucleophilic addition-elimination mechanism. The final product is obtained after purification through column chromatography.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12(20-15-8-4-5-10-17-15)16(19)18-11-9-13-6-2-3-7-14(13)18/h2-8,10,12H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJBWYUOZMAMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)SC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)

![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)



![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)

![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)
![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
